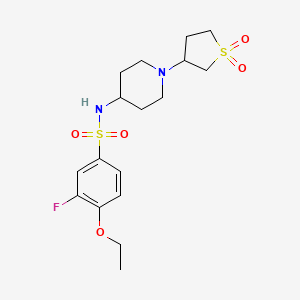
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H25FN2O5S2 and its molecular weight is 420.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests diverse biological activities, including interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperidine and Tetrahydrothiophene Moieties : These structures contribute to the compound's pharmacological properties.
- Sulfonamide Group : Known for its role in various biological activities, including antibacterial effects.
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5S2 |
| Molecular Weight | 414.55 g/mol |
| CAS Number | 874788-30-4 |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the piperidine moiety.
- Sulfonation and fluorination to achieve the final structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown activity against breast, colon, and lung cancer cell lines . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Research has demonstrated that sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Mycobacterium tuberculosis .
GIRK Channel Activation
A series of studies have highlighted the role of compounds similar to this compound as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds were found to possess nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a closely related compound on breast cancer cell lines, demonstrating an IC50 value of 12 µM, indicating significant cytotoxicity without affecting normal cells at similar concentrations.
Case Study 2: Antimycobacterial Activity
In another investigation, derivatives were tested against both standard and resistant strains of M. tuberculosis. The most potent derivative exhibited an MIC of 2 µg/mL against the standard strain and 4 µg/mL against the resistant strain, showcasing its potential for treating drug-resistant tuberculosis .
Propriétés
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O5S2/c1-2-25-17-4-3-15(11-16(17)18)27(23,24)19-13-5-8-20(9-6-13)14-7-10-26(21,22)12-14/h3-4,11,13-14,19H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGUSLDFYRJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














